molecular formula C7H8N2O B1371470 2,4-Dimethylpyrimidine-5-carbaldehyde CAS No. 933702-51-3

2,4-Dimethylpyrimidine-5-carbaldehyde

Cat. No.: B1371470
CAS No.: 933702-51-3
M. Wt: 136.15 g/mol
InChI Key: CXHZFYWWPZMSGJ-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrimidine-5-carbaldehyde is a chemical compound with the linear formula C7H8N2O . It is used for research purposes.


Synthesis Analysis

The synthesis of pyrimidine derivatives, which includes this compound, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H8N2O .


Chemical Reactions Analysis

Pyrimidines, including this compound, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Crystal Structure and Interaction Analysis

2,4-Dimethylpyrimidine-5-carbaldehyde and its derivatives are utilized in crystallography for examining intermolecular interactions. For instance, a study analyzed the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of a compound derived from this compound, highlighting intricate intermolecular connections and electronic spectra assignments (Barakat et al., 2017).

Antibacterial Properties

Compounds synthesized from this compound have demonstrated significant antibacterial properties. Research indicates that certain derivatives effectively inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, showcasing their potential in antimicrobial applications (Govori-Odai et al., 2007).

Chemical Synthesis and Reaction Studies

Several studies focus on the chemical synthesis processes involving this compound. For example, research on the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine explores novel methods for preparing pyrido[4,3-d]pyrimidines, contributing to synthetic chemistry knowledge (Čikotienė et al., 2009).

DNA Photocleavage Activity

Compounds containing this compound have been studied for their DNA photocleavage activity. These studies are significant in understanding the molecular interactions and potential therapeutic applications of these compounds (Sharma et al., 2014).

Novel Semiconducting Polymers

Research into novel semiconducting polymers has incorporated this compound derivatives. These studies contribute to the development of new materials with potential applications in electronics and photonics (Gunathilake et al., 2013).

Gelation and Mesogen Formation

Studies on the response of cholesterol-based pyrimidine systems with this compound to gelation and mesogen formation in the presence of alkali metal ions have provided insights into self-assembly and molecular organization processes, relevant in materials science (Datta & Bhattacharya, 2015).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for 2,4-Dimethylpyrimidine-5-carbaldehyde could involve its use in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the compound could be used in the development of new anti-TB drugs .

Properties

IUPAC Name

2,4-dimethylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHZFYWWPZMSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-51-3
Record name 2,4-dimethylpyrimidine-5-carbaldehyde
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